Thalmineline

Description

Significance of Natural Products in Contemporary Chemical Discovery

Natural products, derived from sources such as plants, microorganisms, and animals, have historically been and continue to be a cornerstone of drug discovery and development. mdpi.comscielo.br These naturally occurring compounds exhibit immense structural and chemical diversity, often unmatched by synthetic chemical libraries. scielo.brscirp.org This diversity provides a rich resource for identifying novel chemical scaffolds that can serve as lead compounds for developing new therapeutic agents. scirp.org Approximately 35% of modern medicines originate directly or indirectly from natural products, with plants accounting for 25% of these. scielo.br In critical therapeutic areas like oncology and infectious diseases, the contribution is even higher, with 60-80% of antibiotics and anticancer drugs being derived from natural sources. scielo.br

The enduring importance of natural products in pharmaceutical research stems from their inherent biological activity, which has been refined through evolution. mdpi.com They often possess complex three-dimensional structures capable of interacting with biological targets in ways that are difficult to replicate synthetically. scielo.br As researchers seek to address increasingly complex disease targets, the unique chemical space occupied by natural products remains an invaluable and largely untapped reservoir for innovation. mdpi.comscirp.org The investigation of these compounds drives advancements not only in medicine but also in the field of organic chemistry by presenting challenging synthetic targets. rroij.com

Historical Context of Thalmineline's Emergence in Academic Inquiry

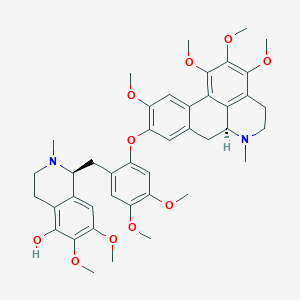

This compound is a dimeric aporphine-benzylisoquinoline alkaloid, a class of complex natural products known for their interesting and diverse pharmacological activities. researchgate.net It belongs to a group of alkaloids isolated from plants of the Thalictrum genus (Ranunculaceae family), which are widely distributed in temperate and cold regions globally. researchgate.net The study of Thalictrum alkaloids has a long history, contributing significantly to the field of natural product chemistry. chemistry-chemists.com

The initial emergence of this compound in academic literature is tied to the broader exploration of alkaloids from Thalictrum species. Research on these plants has led to the isolation and characterization of numerous isoquinoline (B145761) alkaloids, including complex dimeric structures like this compound. researchgate.netchemistry-chemists.com The structural elucidation of such complex molecules was historically a significant challenge, often requiring extensive chemical degradation studies and, later, advanced spectroscopic techniques like NMR and X-ray crystallography. uodiyala.edu.iq this compound is specifically noted as an aporphine-benzylisoquinoline dimeric alkaloid, a structural class that has been a subject of interest for its chemical complexity and biological potential. researchgate.net

Current Paradigms in Small Molecule Research within the Life Sciences Domain

Small molecule research continues to be a dominant force in the life sciences, even with the rise of biologics. acs.org Small molecules, typically organic compounds with low molecular weight, remain a mainstay of the pharmaceutical industry, constituting about 90% of all drugs sold globally. acs.org A key advantage is their ability to be administered orally and to penetrate cell membranes to reach intracellular targets. acs.org

Current research paradigms are pushing the boundaries of what is considered "druggable." boehringer-ingelheim.com Rather than solely focusing on inhibiting protein activity by fitting a molecule into an active site, newer strategies involve using small molecules to induce protein degradation (e.g., PROTACs), modulate protein-protein interactions, or even target RNA, which was long considered undruggable. acs.orgboehringer-ingelheim.com

The process of discovering and optimizing these small molecules has been revolutionized by technology. frontiersin.org Structure-based drug design (SBDD), enhanced by high-resolution imaging techniques like cryo-electron microscopy, allows for a detailed understanding of drug-target interactions. boehringer-ingelheim.com Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) is transforming the field. frontiersin.org These computational tools enable the efficient exploration of vast virtual chemical libraries, predict molecular properties before synthesis, and facilitate the de novo design of novel compounds, thereby accelerating the entire drug discovery pipeline. boehringer-ingelheim.comfrontiersin.orgacs.org

Interdisciplinary Research Avenues for this compound Investigation within Chemical Biology

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems at the molecular level. nih.gov This field provides a powerful framework for investigating the biological functions and therapeutic potential of natural products like this compound.

The investigation of this compound can benefit from a multidisciplinary approach that combines synthetic chemistry, biochemistry, biophysics, and cell biology. For instance, chemical biologists could design and synthesize molecular probes based on the this compound scaffold. These probes, potentially incorporating photoaffinity labels or fluorescent tags, could be used to identify the specific cellular targets of this compound, illuminating its mechanism of action.

Another avenue involves using this compound as a tool to study specific biological pathways. uni-muenster.de Given that many alkaloids interact with ion channels or receptors, research could focus on how this compound modulates these targets. uni-muenster.de Such studies, combining electrophysiology with molecular modeling, could reveal novel aspects of cellular signaling. The complex structure of this compound also makes it an interesting subject for developing new synthetic methodologies, a pursuit that lies at the intersection of organic chemistry and chemical biology. tifrh.res.in By understanding how to synthesize this compound and its analogs, researchers can create a library of related compounds to systematically probe structure-activity relationships, a fundamental practice in chemical biology and drug discovery. unige.ch

Properties

Molecular Formula |

C42H50N2O10 |

|---|---|

Molecular Weight |

742.9 g/mol |

IUPAC Name |

(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |

InChI |

InChI=1S/C42H50N2O10/c1-43-13-11-24-27(20-35(49-6)40(51-8)38(24)45)28(43)16-23-18-31(46-3)33(48-5)21-30(23)54-34-17-22-15-29-36-25(12-14-44(29)2)39(50-7)42(53-10)41(52-9)37(36)26(22)19-32(34)47-4/h17-21,28-29,45H,11-16H2,1-10H3/t28-,29-/m0/s1 |

InChI Key |

NKUARQOCOZDNAS-VMPREFPWSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |

Origin of Product |

United States |

Synthetic and Derivatization Strategies for Thalmineline Analogues

Methodologies for Novel Compound Synthesis and Structural Diversification

The intricate architecture of Thalmineline, featuring multiple stereocenters and a biaryl ether linkage, necessitates sophisticated synthetic approaches. Researchers have developed a variety of methods to access the core structure and to generate diverse libraries of related compounds.

Exploration of Sustainable Synthetic Pathways for this compound Core

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes to complex molecules. For aporphine (B1220529) alkaloids, the family to which one half of this compound belongs, sustainable methods are being actively explored. One such approach involves the use of subcritical water as a reaction medium, which has been shown to facilitate the transformation of aporphine alkaloids like glaucine (B1671577) and boldine (B1667363) into their seco-derivatives. researchgate.net This method avoids the use of hazardous organic solvents and often simplifies product purification. researchgate.net Another green strategy is the development of "one-pot" multicomponent reactions, which increase efficiency by reducing the number of separate reaction and purification steps. researchgate.net These methodologies, while not yet reported for the total synthesis of this compound itself, represent promising avenues for more environmentally benign syntheses of its constituent parts.

Stereoselective and Regioselective Synthesis Approaches for Analogues

The specific arrangement of atoms in three-dimensional space is crucial for the biological activity of molecules like this compound. Therefore, controlling stereochemistry during synthesis is paramount. Catalytic reduction has been shown to be a key process for controlling stereochemistry in related alkaloid syntheses. chemistry-chemists.com For instance, the reduction of an indole-containing precursor can lead to two different stereoisomers, with the outcome dictated by the direction of hydrogen addition relative to a bulky part of the molecule. chemistry-chemists.com

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is also a significant challenge. Palladium-catalyzed reactions have emerged as powerful tools for the regioselective formation of carbon-carbon bonds, which are essential for constructing the core structures of aporphine alkaloids. sioc-journal.cnresearchgate.net For example, the C8 position of 1-naphthylamides can be selectively alkylated using this method. sioc-journal.cn Similarly, direct ring metalation of substituted isoquinolines offers a regioselective route to intermediates that can be elaborated into aporphine and oxoaporphine alkaloids. nih.govd-nb.infobeilstein-journals.org

A notable strategy for achieving both regio- and stereoselectivity is the diastereoselective reductive acid-mediated cyclization, which has been successfully employed in the synthesis of 7-oxygenated aporphine alkaloids. acs.org This method, followed by palladium-catalyzed ortho-arylation, allows for the construction of the biaryl linkage characteristic of many complex alkaloids. acs.org

Multicomponent Reaction Strategies for Library Generation

The generation of chemical libraries containing a wide variety of related structures is a powerful approach for discovering new compounds with desired properties. Multicomponent reactions (MCRs) are particularly well-suited for this purpose as they can create significant molecular complexity in a single step from simple starting materials. While specific MCRs for this compound have not been detailed, the strategy has been applied to the synthesis of diverse alkaloid-like scaffolds. mskcc.org By combining different starting materials in a combinatorial fashion, large libraries of compounds with varied substituents and stereochemistry can be rapidly assembled. This diversity-oriented synthesis approach is invaluable for exploring the structure-activity relationships of complex alkaloids. mskcc.org

Bio-inspired Synthesis Routes for this compound Scaffolds

Nature provides elegant and efficient pathways for the construction of complex alkaloids. Bio-inspired or biomimetic synthesis seeks to mimic these natural processes in the laboratory. The biosynthesis of aporphine alkaloids often involves the oxidative cyclization of reticuline-type precursors. researchgate.net This key transformation has been replicated in the lab using various reagents, including hypervalent iodine(III) reagents in a continuous-flow system. researchgate.net

Another biomimetic approach involves the photochemical cyclization of benzylisoquinoline intermediates to form the aporphine core. nih.gov Furthermore, the biosynthesis of some dimeric alkaloids is thought to proceed through proaporphine-benzylisoquinoline intermediates, which can then rearrange to the final aporphine-benzylisoquinoline structure. This has been demonstrated in the laboratory through the photolysis of a proaporphine–benzylisoquinoline dimer. mdpi.com These bio-inspired routes not only provide efficient access to the target molecules but also offer insights into their natural formation. clockss.org

Chemical Derivatization for Enhanced Research Utility and Analytical Performance

To facilitate the study of this compound and its analogues, chemical derivatization is often employed. This involves modifying the molecule to improve its properties for specific analytical techniques or to probe its biological interactions.

Strategies for Analytical Derivatization of this compound

For analytical purposes, particularly in chromatography, derivatization can enhance the detectability and separation of alkaloids. sci-hub.se While specific derivatization protocols for this compound are not extensively documented in the reviewed literature, general strategies for alkaloids are applicable. For instance, if a compound lacks a suitable chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC), it can be derivatized with a UV-absorbing group. sci-hub.se

In the context of gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar alkaloids. uodiyala.edu.iq For liquid chromatography-mass spectrometry (LC-MS), while derivatization is less frequently required, it can be used to improve ionization efficiency or to introduce specific fragmentation patterns that aid in identification. nih.govresearchgate.net The fragmentation pathways of aporphine alkaloids in mass spectrometry, such as the loss of small molecules like CO, ·CH3, and ·NH3, are characteristic and can be used for their identification without derivatization. nih.gov However, in complex mixtures, derivatization could potentially be used to selectively tag and identify specific alkaloids.

Derivatization for Molecular Probe Development and Labeling

The development of molecular probes is a critical step in elucidating the biological targets and mechanisms of action of natural products. This typically involves the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label, onto the core structure of the molecule. For a complex molecule like this compound, this would require chemoselective reactions that modify a specific functional group without altering the rest of the structure.

Ideal derivatization points on the this compound scaffold could include its phenolic hydroxyl groups or secondary amine functionalities. Strategies such as etherification or esterification of the hydroxyl groups with linkers bearing a terminal reporter group, or acylation of the nitrogen atoms, are theoretically feasible. However, a review of the current literature provides no specific examples or detailed protocols for the synthesis of this compound-based molecular probes. Research in this area remains an open avenue for investigation.

Functional Group Transformation and Diversification of this compound

Functional group transformation is a powerful tool for creating libraries of analogues to explore structure-activity relationships (SAR). This can involve the modification of existing functional groups or the introduction of new ones to alter the compound's physicochemical properties and biological activity.

For this compound, potential transformations could include:

O-alkylation or O-acylation of the phenolic hydroxyls to modulate lipophilicity and hydrogen bonding capacity.

N-alkylation or N-acylation of the secondary amine to explore the impact of substitution at this position.

Aromatic substitution on the electron-rich aromatic rings, although this would likely require harsh conditions that could compromise the integrity of the complex scaffold.

While these strategies are well-established in medicinal chemistry, their specific application to this compound has not been detailed in published research. The generation of a diverse library of this compound analogues through such transformations is a yet-to-be-explored area that could yield valuable insights into its therapeutic potential.

Synthesis of Isotopically Labeled this compound for Mechanistic Probing

Isotopically labeled compounds are invaluable tools for a variety of studies, including metabolic fate determination, receptor binding assays, and as internal standards for quantitative mass spectrometry. The synthesis of isotopically labeled this compound would likely involve the introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthetic approach would depend on the desired labeling pattern. For instance, a deuterium-labeled methyl group could be introduced via methylation with deuterated iodomethane. The incorporation of ¹³C or ¹⁵N would likely require a more complex, multi-step synthesis starting from an isotopically enriched precursor.

Despite the utility of such labeled compounds, there are no published reports detailing the synthesis of isotopically labeled this compound. The development of such a synthesis would be a significant contribution to enabling more in-depth mechanistic studies of this natural product.

Molecular Interactions of Thalmineline in Complex Chemical and Biological Systems

Principles of Molecular Interaction Analysis in Chemical Biology

The study of how molecules interact is central to chemical biology, providing insights into the forces that govern biological processes. numberanalytics.combeilstein-institut.de These interactions can be broadly categorized into non-covalent and covalent interactions, each with distinct characteristics and roles in molecular recognition. wikipedia.orgmdpi.com

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Ionic, Hydrophobic)

Non-covalent interactions are critical for the transient and specific binding of molecules, such as a ligand to its receptor. numberanalytics.comwikipedia.org These interactions, while individually weak (typically 1-5 kcal/mol), collectively contribute to the stability and specificity of molecular complexes. wikipedia.org The primary types of non-covalent interactions include:

Hydrogen Bonding: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. philadelphia.edu.jo They are highly directional and play a crucial role in the structure of proteins and nucleic acids, as well as in ligand-receptor binding. wikipedia.orgnih.gov

Ionic Interactions: Also known as electrostatic interactions, these are formed between oppositely charged ions. philadelphia.edu.jolibretexts.org In a biological context, ionized functional groups on a drug molecule, such as amines or carboxylic acids, can interact with charged residues on a protein. libretexts.org

Hydrophobic Interactions: These interactions arise from the tendency of non-polar molecules or parts of molecules to aggregate in an aqueous environment, thereby excluding water molecules. philadelphia.edu.jojove.com This effect is a major driving force for the binding of lipophilic drugs into the hydrophobic pockets of receptors. jove.com

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms. They arise from temporary fluctuations in electron distribution, creating transient dipoles. wikipedia.orgphiladelphia.edu.jo

The binding of a drug to its target is governed by a combination of these non-covalent interactions, which dictates the binding affinity and specificity. wikipedia.org

Investigation of Covalent Adduct Formation

Covalent bonds involve the sharing of electrons between atoms and are significantly stronger and often irreversible compared to non-covalent interactions. philadelphia.edu.jojove.com In some instances, a drug molecule can form a covalent bond with its biological target, leading to the formation of a covalent adduct. nih.gov This type of interaction is often seen with inhibitors that have a reactive electrophilic group, or "warhead," which can react with a nucleophilic amino acid residue (like cysteine or serine) on the target protein. mdpi.comnih.gov

The formation of a covalent adduct can offer advantages, such as increased potency and prolonged duration of action. mdpi.comacs.org However, there is also a risk of off-target reactions, which can lead to toxicity. jove.comblogspot.com Therefore, the investigation of covalent adduct formation is crucial in drug development and chemical biology. Techniques such as mass spectrometry and X-ray crystallography can be used to detect and characterize covalent protein-drug adducts. mdpi.comnih.gov While many covalent inhibitors form irreversible bonds, there is growing interest in developing reversible covalent inhibitors, which combine the potency of covalent binding with a greater safety margin. acs.orgblogspot.comresearchgate.net

Biophysical Studies of Thalmineline-Target Molecular Recognition

A variety of biophysical techniques are employed to study the interactions between small molecules like this compound and their biological targets. worldscientific.comresearchgate.net These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and any structural changes that occur upon binding. numberanalytics.comnumberanalytics.com

Ligand-Receptor Binding Kinetics and Thermodynamics

Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes) of ligand-receptor binding is essential for characterizing the interaction. Several biophysical techniques are instrumental in these studies:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). numberanalytics.comnumberanalytics.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a receptor immobilized on a sensor surface in real-time. numberanalytics.comnumberanalytics.com It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity can be calculated. numberanalytics.com

Fluorescence Spectroscopy: This highly sensitive technique can be used to study binding affinities and kinetics by monitoring changes in the fluorescence properties of either the ligand or the receptor upon complex formation. numberanalytics.com

A study investigating the binding of various bis-benzylisoquinoline alkaloid (BIA) dimers to the SARS-CoV-2 spike protein-ACE2 complex found that the binding energy of these dimers, including this compound, was significantly higher than that of BIA monomers. nih.gov This suggests a more stable interaction for the dimeric structure of this compound. However, the study did not find a clear correlation between the binding energy and the antiviral activity of the BIA dimers. nih.gov

Table 1: Biophysical Techniques for Analyzing Ligand-Receptor Interactions

| Technique | Information Provided | Key Advantages |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Provides a complete thermodynamic profile in a single experiment. numberanalytics.comnumberanalytics.com |

| Surface Plasmon Resonance (SPR) | Association rate (kon), dissociation rate (koff), binding affinity (Kd) | Real-time, label-free analysis of binding kinetics. numberanalytics.comnumberanalytics.com |

| Fluorescence Spectroscopy | Binding affinity (Kd), binding kinetics | High sensitivity and can be used in solution. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, structural changes, binding affinity | Provides detailed structural information in solution. nih.gov |

Protein-Ligand Interaction Dynamics and Conformational Changes

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in the protein, which are essential for its biological function. nih.gov Several biophysical techniques are used to study these dynamic aspects:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.gov It can provide information on the binding site, the conformation of the bound ligand, and any structural changes in the protein upon ligand binding. nih.gov

X-ray Crystallography: This technique can provide high-resolution, three-dimensional structures of protein-ligand complexes, offering a static snapshot of the binding mode and any conformational changes. numberanalytics.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. researchgate.netnumberanalytics.com Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes. numberanalytics.com

The structure of this compound was elucidated in part by comparing its mass spectrum and NMR data with those of related alkaloids like thalicarpine (B1683125) and adiantifoline. chemistry-chemists.com This highlights the utility of spectroscopic methods in characterizing the structural features of complex natural products, which is a prerequisite for understanding their interactions with proteins.

Nucleic Acid-Thalmineline Interaction Modalities

In addition to proteins, nucleic acids (DNA and RNA) are important targets for small molecules. The interaction of alkaloids with nucleic acids has been a subject of interest. For instance, studies on the related protoberberine alkaloid, berberine (B55584), have shown that it can interact with DNA and RNA through intercalation, a process where the molecule inserts itself between the base pairs of the nucleic acid. uodiyala.edu.iqresearchgate.net

Research has indicated that alkaloids related to this compound can selectively interact with nucleic acids. chemistry-chemists.com Specifically, studies on berberine have demonstrated its ability to bind to DNA triplex structures and poly(A), with binding parameters determined through spectrophotometric and spectrofluorimetric measurements. uodiyala.edu.iq Circular dichroism studies also revealed significant changes in the structure of poly(A) upon berberine binding. uodiyala.edu.iq While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the behavior of structurally related alkaloids suggests that this is a plausible and interesting area for future investigation.

Development and Application of Chemical Probes for this compound Interactome Mapping

A thorough review of available scientific literature reveals no specific studies on the development and application of chemical probes for mapping the interactome of this compound. The use of chemical probes is a powerful technique to identify the binding partners of a small molecule within a complex biological system, thereby elucidating its mechanism of action. nih.gov However, this approach has not yet been applied to this compound.

General methodologies for developing chemical probes often involve modifying the small molecule of interest with a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a reactive group for covalent cross-linking to its targets. nih.gov The absence of such research for this compound means its protein interaction network remains uncharacterized.

Mechanistic Elucidation of Chemical Reactivity through Molecular Interactions

Detailed mechanistic studies elucidating the chemical reactivity of this compound through its molecular interactions are also not available in the current body of scientific work. Understanding the reactivity of a compound is crucial for predicting its metabolic fate, potential toxicities, and for designing derivatives with improved properties. Such studies often involve computational modeling and experimental approaches to map the electronic and steric factors that govern its reactions.

For the broader class of aporphine (B1220529) alkaloids, research has indicated that their planar conformation and the nature of their substituent groups can influence their ability to interact with biological macromolecules like DNA and topoisomerases. nih.gov However, specific experimental or computational data on the reaction mechanisms of this compound are yet to be published.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated research on the computational chemistry and in silico modeling of the chemical compound this compound. While the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, has been the subject of various computational studies, specific and detailed analyses focusing solely on this compound are not presently available in published research. Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline on its computational properties is not feasible at this time.

Searches for quantum mechanical (QM) and molecular mechanical (MM) approaches, including electronic structure calculations and QM/MM hybrid methods for this compound, did not yield specific studies. Similarly, investigations into the molecular dynamics (MD) simulations of this compound, including its conformational landscape, the effects of solvents on its behavior, and ligand diffusion analysis, have not been specifically reported.

Computational studies are available for structurally related bisbenzylisoquinoline alkaloids. For instance, research on compounds like berberine, cepharanthine, hayatinine, and monterine includes molecular docking, molecular dynamics simulations to investigate their interactions with biological targets, and conformational analysis. acs.orgmdpi.comnih.govresearchgate.net These studies highlight the utility of computational methods in understanding the structure-activity relationships of this class of alkaloids. However, these findings cannot be directly extrapolated to this compound without dedicated research, as minor structural differences can lead to significant variations in computational and biological profiles.

The determination of the absolute configuration of some bisbenzylisoquinoline alkaloids has been aided by quantum mechanical calculations like time-dependent density functional theory (TDDFT). nih.gov This underscores the power of these methods in the structural elucidation of complex natural products.

Computational Chemistry and in Silico Modeling of Thalmineline

Ligand-Based and Structure-Based Computational Design Principles

In the quest for novel therapeutics, computational design principles are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods focus on analyzing molecules known to interact with a specific target to derive a model that explains their activity. Structure-based methods, conversely, rely on the three-dimensional (3D) structure of the biological target (like an enzyme or receptor) to design or identify molecules that can bind to it effectively. Both strategies are integral to modern drug discovery and have been applied to the study of aporphine (B1220529) alkaloids.

Molecular docking is a prominent structure-based computational method that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.com This technique evaluates the binding affinity and orientation of the ligand, providing insights into the molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the complex. mdpi.com For aporphine alkaloids, docking studies have been instrumental in identifying potential biological targets and elucidating mechanisms of action. For instance, alkaloids such as anonaine (B1665113) and roemerine (B1679503) have been docked against targets like the FOXO1 protein and xanthine (B1682287) oxidase, respectively, to explore their potential in treating metabolic disorders. nih.gov

Virtual screening extends the utility of molecular docking by computationally testing vast libraries of compounds against a specific target. mdpi.comsourceforge.io This high-throughput approach allows for the rapid identification of "hit" compounds that are most likely to be active, which can then be prioritized for experimental testing. tci-thaijo.org In the context of this compound, virtual screening could be employed to screen databases for compounds with similar scaffolds or to identify novel derivatives with potentially enhanced activity against a validated biological target. The process typically involves preparing the 3D structure of the target receptor and then systematically docking thousands of candidate ligands, ranking them based on their predicted binding energy. plos.orgnih.gov

Table 1: Illustrative Molecular Docking and Virtual Screening Workflow

| Step | Description | Key Tools & Considerations |

| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target (e.g., an enzyme or receptor). This involves removing water molecules, adding hydrogen atoms, and defining the binding site. | Protein Data Bank (PDB), Schrödinger Suite, AutoDockTools. sourceforge.io |

| 2. Ligand Preparation | Prepare a 2D or 3D library of ligands for screening. For this compound, this could include known derivatives or a library of similar aporphine alkaloids. | PubChem, ZINC, ChEMBL databases; Open Babel for file format conversion. sourceforge.io |

| 3. Molecular Docking | Systematically dock each ligand into the target's binding site using a scoring function to estimate binding affinity (e.g., in kcal/mol). | AutoDock Vina, Glide, PyRx. mdpi.comsourceforge.io |

| 4. Hit Identification | Rank the ligands based on their docking scores and visual inspection of their binding poses to select the most promising candidates for further analysis. | Higher negative scores typically indicate better binding affinity. |

| 5. Post-Screening Analysis | The top-ranked "hit" compounds are subjected to further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction or molecular dynamics simulations, before experimental validation. tci-thaijo.org | SwissADME, pkCSM. tci-thaijo.org |

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.comnih.gov By analyzing how variations in structural properties (described by molecular descriptors) affect a molecule's activity, QSAR models can predict the efficacy of new, untested compounds. youtube.com

The process involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric attributes. nih.govresearchgate.net Statistical methods are then used to build a regression or classification model that links these descriptors to the observed biological activity. researchgate.netnih.gov

For aporphine alkaloids like this compound, QSAR can be invaluable for optimizing lead compounds. If a series of this compound analogs were synthesized and tested for a specific activity (e.g., cytotoxicity against a cancer cell line), a QSAR model could identify the key structural features that enhance this activity. nih.gov This knowledge guides the rational design of more potent and selective derivatives. nih.gov

Table 2: Key Concepts in QSAR Modeling

| Concept | Description | Relevance to this compound Research |

| Molecular Descriptors | Numerical values that represent the physicochemical properties of a molecule (e.g., LogP, molecular weight, polar surface area, electronic properties). researchgate.net | Used to quantify the structural attributes of this compound and its analogs for model building. |

| Training & Test Sets | The dataset of compounds is split into a training set (to build the model) and a test set (to validate its predictive power). | Ensures the developed QSAR model is robust and can accurately predict the activity of new compounds. |

| Statistical Methods | Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to create the model. researchgate.net | The choice of method determines the complexity and predictive accuracy of the relationship identified. |

| Model Validation | The model's predictive ability is assessed using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov | High r² and q² values indicate a robust and predictive QSAR model. |

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govmednexus.org These technologies are essentially advanced forms of QSAR and other computational methods, capable of building highly accurate predictive models from pharmacological data. nih.govmdpi.com ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks, can identify intricate patterns and relationships that are often missed by traditional statistical methods. nih.govmdpi.com

In the context of this compound research, ML and AI can be applied across the entire discovery pipeline:

Target Identification: Analyzing biological data to predict and validate new protein targets for this compound and its derivatives.

Hit Discovery and Optimization: Building sophisticated QSAR models to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. youtube.com

De Novo Design: Generating entirely new molecular structures with desired properties based on the this compound scaffold.

The integration of ML enhances the efficiency and accuracy of computational drug design, reducing the risk of late-stage failures and accelerating the journey from initial concept to a potential therapeutic agent. nih.govmednexus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Attributes

Cheminformatics and Database Mining for this compound-like Scaffolds

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. u-strasbg.fr A core application of cheminformatics in drug discovery is database mining, which entails searching large chemical databases like PubChem, ChEMBL, and ChemBank to identify molecules with specific structural features or predicted properties. nih.govnih.govdndi.org

For this compound, cheminformatics provides powerful methods for scaffold-based discovery. Researchers can mine these databases to find other natural or synthetic compounds that share the core aporphine alkaloid structure. This can lead to the identification of compounds with known biological activities, potentially revealing new therapeutic applications for this compound itself or suggesting pathways for chemical modification.

This process, often called similarity searching or scaffold hopping, is crucial for understanding the structure-activity landscape around a particular chemical class. dndi.org By analyzing the data associated with these retrieved compounds—including biological assay results, physicochemical properties, and literature citations—researchers can make more informed decisions in their drug discovery programs. nih.gov

Table 3: Prominent Chemical Databases for Mining this compound-like Scaffolds

| Database | Description | Type of Information Available |

| PubChem | A public database from the U.S. National Institutes of Health (NIH) containing information on chemical substances and their biological activities. | Chemical structures, properties, patents, health and safety data, and biological assay results. |

| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EBI). nih.gov | Binding affinities, functional assay results, and ADMET data for a wide range of drug targets. nih.gov |

| ZINC | A free database of commercially available compounds for virtual screening. | Provides 3D structures of compounds ready for docking and virtual screening. |

| ChemBank | A public database focused on small molecules and data from small-molecule screening experiments. nih.gov | Stores raw screening data and tools to analyze relationships between small molecules and biological responses. nih.gov |

Advanced Analytical Methodologies for Thalmineline Characterization

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is the cornerstone of structural analysis for Thalmineline. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) are synergistically employed to piece together the molecule's intricate framework. Each technique offers unique insights, from atomic connectivity and three-dimensional shape to elemental composition and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for establishing the atom-to-atom connectivity, stereochemistry, and the specific linkage points between the aporphine (B1220529) and benzylisoquinoline moieties.

¹H NMR provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and their spatial proximity. For this compound, the spectrum is characterized by distinct signals for aromatic protons, methoxy (B1213986) groups, N-methyl groups, and aliphatic protons within the isoquinoline (B145761) and aporphine skeletons.

¹³C NMR complements this by identifying the chemical shifts of all carbon atoms, confirming the presence of quaternary carbons in the aromatic rings, the diaryl ether linkage, and the carbon atoms of the methoxy groups.

Advanced 2D NMR techniques are crucial for assembling the final structure. Correlation Spectroscopy (COSY) maps ¹H-¹H coupling relationships, Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly vital for confirming the connection points of the diaryl ether bridge and the C1'-Cα bond that links the two monomeric units.

The detailed NMR data below, derived from studies on this compound isolated from Thalictrum species, illustrates the assignment of key resonances.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |

| Aporphine Moiety | ||

| 1 | 112.5 | 6.58 (s) |

| 2 | 147.1 | - |

| 3 | 147.9 | - |

| 3a | 125.8 | - |

| 4 | 29.8 | 2.55-3.15 (m) |

| 5 | 53.6 | 2.55-3.15 (m) |

| 6a | 62.1 | 3.20 (dd, 13.5, 4.5) |

| 7 | 44.0 | 2.55-3.15 (m) |

| 8 | 129.1 | 6.85 (d, 8.5) |

| 9 | 117.8 | 7.08 (d, 8.5) |

| 10 | 152.0 | - |

| 11 | 121.3 | 8.15 (s) |

| N-6 Me | 43.5 | 2.54 (s) |

| 2-OMe | 55.9 | 3.89 (s) |

| Benzylisoquinoline Moiety | ||

| 1' | 65.9 | 4.10 (d, 4.0) |

| 3' | 47.9 | 2.60-2.80 (m) |

| 4' | 25.5 | 2.60-2.80 (m) |

| 5' | 127.9 | 6.75 (s) |

| 6' | 145.4 | - |

| 7' | 145.4 | - |

| 8' | 111.4 | 6.55 (s) |

| 11' | 131.2 | 6.95 (d, 8.5) |

| 12' | 155.8 | - |

| 13' | 120.9 | 6.80 (d, 8.5) |

| 14' | 132.8 | - |

| N-2' Me | 42.0 | 2.22 (s) |

| 6'-OMe | 55.8 | 3.85 (s) |

| 7'-OMe | 55.8 | 3.65 (s) |

Data compiled from foundational structural elucidation studies. Assignments are representative and may vary slightly based on solvent and instrument frequency.

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental in this compound research for determining its molecular weight, confirming its elemental formula, and elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for determining the elemental composition of an unknown compound. For this compound, HRMS is used to confirm its molecular formula, C₄₁H₄₈N₂O₈. The experimentally measured mass of the protonated molecule ([M+H]⁺) is compared to the theoretically calculated exact mass. A close match (typically within 5 ppm error) provides strong evidence for the proposed formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₁H₄₈N₂O₈ |

| Theoretical Exact Mass ([M]) | 696.3411 Da |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 697.3489 |

| Reported Experimental m/z | 697.3489 |

| Mass Error | < 2 ppm (typical) |

This data confirms the elemental composition of this compound with high confidence.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for complex dimeric alkaloids like this compound. In an MS/MS experiment, the protonated parent ion ([M+H]⁺ at m/z 697) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that reveals the nature of the constituent monomeric units and the bonds connecting them.

Table 3: Characteristic MS/MS Fragmentation of this compound ([M+H]⁺ = 697.3)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Origin / Structural Fragment |

| 697.3 | 490.2 | Represents the loss of the benzyl (B1604629) portion following cleavage of the C1'-Cα bond. |

| 697.3 | 206.1 | Corresponds to the benzylisoquinoline fragment C₁₂H₁₆NO₂⁺, formed by cleavage of both the diaryl ether and C1'-Cα bonds. This is a highly diagnostic ion for this structural type. |

| 697.3 | 192.1 | Corresponds to a fragment from the benzylisoquinoline moiety, C₁₁H₁₄NO₂⁺, likely formed after a rearrangement and loss of a methyl group from the m/z 206 fragment. |

These fragmentation patterns are crucial for identifying this compound in complex mixtures, such as plant extracts, using techniques like LC-MS/MS.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) represents a cutting-edge analytical approach that adds another dimension of separation prior to mass analysis. IMS separates ions in the gas phase based on their size, shape, and charge, a property quantified as the Collisional Cross-Section (CCS).

While specific, published CCS values for this compound are not yet widely documented, the application of IMS-MS is highly valuable for this class of compounds. It would allow for the differentiation of this compound from its structural isomers—compounds with the exact same mass and formula but a different three-dimensional conformation or connectivity. The determination of a unique CCS value for this compound would serve as an additional, robust identifier, enhancing analytical confidence, especially in complex matrix analysis and metabolomics studies.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is used to identify the specific functional groups present in this compound, thereby corroborating the structure determined by NMR and MS.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. These include the stretching vibrations of phenolic hydroxyl (O-H) groups, aliphatic and aromatic C-H bonds, aromatic ring (C=C) systems, and the C-O bonds of the multiple ether (methoxy and diaryl ether) linkages.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assigned Functional Group |

| ~3540 | O-H stretch | Phenolic hydroxyl group |

| ~3000-2800 | C-H stretch | Aliphatic (CH₂, CH₃) and aromatic (C-H) groups |

| ~1610, 1590, 1505 | C=C stretch | Aromatic ring backbone |

| ~1280-1240 | C-O stretch (asymmetric) | Aryl ether (diaryl ether and methoxy groups) |

| ~1120 | C-N stretch | Tertiary amine |

| ~1030 | C-O stretch (symmetric) | Ether linkages |

Data is characteristic for aporphine-benzylisoquinoline alkaloids and confirms the presence of the main structural features of this compound.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds. For this compound, a Raman spectrum would provide strong signals for the C=C bonds within the aromatic rings and could offer additional structural details about the carbon skeleton and the diaryl ether linkage, further solidifying the structural assignment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org The methodology relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. libretexts.orgwikipedia.org By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be constructed, which allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgnih.gov

For a complex alkaloid like this compound, which can be isolated and purified into a crystalline form, X-ray crystallography provides unambiguous proof of its molecular structure. chemicalbook.com The process involves:

Crystallization : A highly purified sample of this compound is crystallized from a suitable solvent system. The formation of well-ordered, single crystals is a critical prerequisite for a successful analysis. nih.gov

Data Collection : The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, often from a synchrotron source for high intensity. libretexts.orginstruct-eric.org As the crystal is rotated, a comprehensive dataset of diffraction spots is collected on a detector. wikipedia.org

Structure Solution and Refinement : The diffraction data is processed mathematically to solve the phase problem and generate an electron density map. From this map, a molecular model of this compound is built and refined to best fit the experimental data, yielding a definitive solid-state structure. nih.gov

This technique is unparalleled in its ability to provide a detailed and static picture of the molecule's conformation and stereochemistry in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Properties of this compound

Chirality, or "handedness," is a fundamental property of many biological molecules, including this compound. nih.gov Circular Dichroism (CD) spectroscopy is a powerful analytical tool specifically used to investigate the chiral properties of molecules. jascoinc.comrsc.org The technique measures the differential absorption of left- and right-circularly polarized light by a chiral analyte. wikipedia.org An achiral molecule will not exhibit a CD signal, making this method highly specific to chiral compounds.

This compound is known to be an optically active molecule, possessing multiple stereogenic centers that define its specific three-dimensional shape. chemicalbook.comnih.gov The application of CD spectroscopy to this compound provides critical insights into its stereochemical features:

Conformational Analysis : The CD spectrum is highly sensitive to the secondary and tertiary structure of a molecule. For this compound, it can provide a spectral fingerprint corresponding to its unique spatial arrangement. rsc.org

Absolute Configuration : By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of the chiral centers can be reliably determined. nih.gov

Purity and Stability : Chiroptical methods like CD can be used to assess enantiomeric purity and to study conformational changes that may occur under different environmental conditions such as variations in pH or temperature. wikipedia.orgnih.gov

As a non-destructive and highly sensitive technique, CD spectroscopy is indispensable for confirming the stereochemical integrity and studying the solution-state conformation of this compound. jascoinc.com

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental to the isolation of this compound from its natural sources, typically complex plant extracts, and for the subsequent assessment of its purity. chromsoc.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. metwarebio.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. torontech.com In the context of this compound analysis, a sample is dissolved in a liquid mobile phase and pumped at high pressure through a column containing a solid stationary phase. ejgm.co.uk The separation is based on the different affinities of the sample components for the stationary phase, allowing for the effective isolation of this compound from other alkaloids and plant metabolites. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. eag.com By utilizing columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures, UHPLC offers several advantages. metwarebio.comusp.org

| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution |

| Operating Pressure | ~40-60 MPa | ~100-130 MPa | Allows use of smaller particles and longer columns |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-10 min) | Increased sample throughput usp.org |

| Resolution | Good | Excellent | Better separation of closely related compounds metwarebio.com |

| Sensitivity | Standard | Higher | Sharper, narrower peaks lead to higher signal-to-noise ratio chromatographyonline.com |

| Solvent Consumption | Higher | Lower | Reduced operational cost and environmental impact |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique primarily designed for compounds that are volatile and thermally stable. thermofisher.com Large, polar molecules like the alkaloid this compound are not inherently suitable for GC analysis due to their low volatility. To overcome this limitation, a chemical modification step known as derivatization is employed. slideshare.net

Derivatization replaces active hydrogen atoms in polar functional groups (such as the hydroxyl and amine groups in this compound) with less polar, more stable groups, thereby increasing the molecule's volatility. nih.gov Silylation, which involves reacting the analyte with a silylating agent, is a common approach. nih.gov Once derivatized, the this compound derivative can be effectively analyzed by GC. The process allows for high-resolution separation and is particularly useful when coupled with mass spectrometry for identification.

| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Feature |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | One of the most common and powerful silylating reagents. nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | Considered the most volatile of the trimethylsilyl (B98337) acetamide (B32628) derivatives. nih.gov |

| Trimethylsilylimidazole | TMSI | -OH, -NH | Highly selective for hydroxyl groups and primary amines. |

| Trifluoroacetic anhydride | TFAA | -OH, -NH | Forms stable, volatile trifluoroacetyl derivatives. |

Multidimensional Chromatography Approaches

For exceedingly complex samples, such as crude natural product extracts, one-dimensional chromatography may not provide sufficient resolving power. chromsoc.com Multidimensional chromatography addresses this challenge by combining two or more separation columns with different (orthogonal) separation mechanisms into a single analysis. nih.govbio-rad.com

A common implementation is comprehensive two-dimensional liquid chromatography (LC×LC). In this setup, the entire sample is subjected to a first-dimension separation. The effluent is collected in small fractions, which are then sequentially and automatically injected onto a second-dimension column for a fast, orthogonal separation. chromsoc.comnih.gov This approach dramatically increases the peak capacity, which is the total number of components that can be resolved in a single run, making it ideal for separating this compound from a multitude of structurally similar alkaloids. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry (MS), are the gold standard for the definitive identification and quantification of analytes in complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. mdpi.comresearchgate.net As this compound and related compounds elute from the LC column, they are introduced into the mass spectrometer's ion source. The MS then measures the mass-to-charge ratio (m/z) of the intact molecule, confirming its molecular weight. Further fragmentation of the molecule within the mass spectrometer (MS/MS) produces a characteristic pattern that serves as a structural fingerprint, allowing for unambiguous identification. nih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, but with a gas chromatograph providing the separation. nih.govresearchgate.net Following derivatization to increase volatility, the this compound derivative is separated by the GC column and subsequently analyzed by the mass spectrometer. GC-MS is renowned for its high chromatographic efficiency and provides robust, reproducible data for the identification of volatile compounds. thermofisher.commeasurlabs.com

| Component | Function in Hyphenated Analysis | Information Provided |

|---|---|---|

| Liquid/Gas Chromatography (LC/GC) | Separates the analyte (this compound) from other components in the mixture. | Retention Time (RT) - a characteristic time for elution used for preliminary identification and quantification. |

| Mass Spectrometry (MS) | Detects, identifies, and quantifies the separated analyte. | Molecular Weight (from the parent ion's m/z) and Structural Information (from the fragmentation pattern). |

These hyphenated methods provide both qualitative and quantitative data in a single experiment, making them indispensable tools for the comprehensive characterization of this compound.

Electrochemical Methods for Redox Characterization of this compound

Comprehensive research of scientific literature and chemical databases did not yield specific studies on the electrochemical redox characterization of the compound this compound. While electrochemical methods are widely applied to the broader class of aporphine alkaloids, to which this compound belongs, dedicated analysis of its specific redox behavior, including data such as oxidation and reduction potentials, has not been published.

General studies on aporphine alkaloids indicate that these compounds can undergo electrochemical oxidation, and techniques like cyclic voltammetry are employed to investigate their redox properties. capes.gov.brfapesp.brmdpi.com For instance, research on other isoquinoline alkaloids, such as berberine (B55584), has detailed their oxidation peaks at a glassy carbon electrode. capes.gov.brnih.gov Similarly, the electrochemical behavior of the aporphine alkaloid boldine (B1667363) has been studied using cyclic voltammetry at a liquid-liquid interface. researchgate.netnih.gov These studies typically provide data on peak potentials and the nature of the electrochemical process (e.g., reversible, irreversible, diffusion-controlled).

However, this compound is more specifically classified as an aporphine-benzylisoquinoline dimeric alkaloid, indicating a more complex chemical structure. uodiyala.edu.iq The electrochemical properties of such dimeric structures can be intricate and may not be directly extrapolated from simpler monomeric aporphine alkaloids.

Without specific experimental data from techniques like cyclic voltammetry, differential pulse voltammetry, or other electrochemical methods performed directly on this compound, it is not possible to construct a data table of its redox characteristics or provide detailed research findings on its electrochemical behavior as requested. Further experimental investigation is required to determine the specific redox potentials and characterize the electron transfer processes of this compound.

Theoretical Frameworks and Future Research Directions for Thalmineline

Development of Novel Methodological Approaches for Thalmineline Investigation

The intricate structure of this compound and its presence in complex natural mixtures necessitate the continuous development of sophisticated analytical and synthetic methodologies.

Modern chromatographic techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), have been instrumental in the isolation and quantification of isoquinoline (B145761) alkaloids like this compound from plant sources. rsc.orgacs.org Further advancements in hyphenated techniques, which couple separation methods with powerful spectroscopic tools, will continue to refine the identification process. rsc.org For instance, the use of nano-silver sol as a substrate for surface-enhanced Raman spectroscopy (SERS) has shown promise for the rapid localization and analysis of isoquinoline alkaloids in plant tissues. researchgate.net

In the realm of structural elucidation, while traditional methods remain valuable, emerging techniques like cryogenic electron microscopy (cryo-EM) are proving effective for determining the structures of complex natural products, even from minute quantities. princeton.edu The application of such cutting-edge technologies will be crucial for confirming the stereochemistry and absolute configuration of this compound and its analogues with greater certainty. researchgate.net

Furthermore, the total synthesis of complex natural products like this compound serves as a driving force for innovation in organic chemistry. acs.orgmdpi.com Future synthetic strategies will likely focus on improving efficiency through approaches like protecting-group-free synthesis, cascade reactions, and biomimetic synthesis, which mimics nature's own biosynthetic pathways. researchgate.netengineering.org.cn These advancements not only provide access to larger quantities of this compound for further study but also pave the way for the creation of novel derivatives with potentially enhanced properties. acs.org

Bridging Fundamental Chemical Principles and Biological Systems through this compound Research

Understanding the biological activity of this compound at a molecular level requires a deep appreciation of the fundamental chemical principles that govern its interactions within a biological context. mayo.eduunimelb.edu.auaamc.org The study of this compound provides a compelling case for exploring the intricate relationship between chemical structure and biological function. unimelb.edu.au

Key areas of investigation will include:

Thermodynamics of Binding: Techniques like isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide detailed thermodynamic data on the binding of this compound to its biological targets. eurekaselect.com This information is vital for understanding the driving forces behind these interactions. eurekaselect.com

Structure-Activity Relationships (SAR): By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can elucidate the key functional groups and structural features responsible for its effects. mdpi.com This knowledge is essential for the rational design of more potent and selective compounds.

Conformational Analysis: The three-dimensional shape of this compound is critical to its biological activity. Computational modeling and advanced spectroscopic techniques can be used to study its conformational flexibility and how it adapts to bind to different biological macromolecules.

The principles of chemical equilibrium, such as Le Chatelier's Principle, are also relevant to understanding how changes in the cellular environment might affect the interactions of this compound. solubilityofthings.com For instance, fluctuations in pH or the concentration of other molecules could shift the binding equilibrium of this compound with its target.

Strategic Exploration of Chemical Space for this compound-like Scaffolds

The chemical scaffold of this compound represents a starting point for the exploration of a vast chemical space. chimia.ch The goal is to identify novel molecules that retain the desirable properties of this compound while potentially offering improved characteristics.

Chemoinformatics plays a crucial role in this endeavor by enabling the analysis and visualization of large compound libraries. scielo.org.mx By mapping the chemical space occupied by known natural products and comparing it to that of synthetic compounds and approved drugs, researchers can identify underexplored regions with high potential for new discoveries. chimia.ch

Several computational strategies can be employed for this exploration:

Scaffold Hopping: This involves searching for new molecular backbones that can mimic the key interactions of the original this compound scaffold but possess different structural features.

Fragment-Based Drug Discovery (FBDD): This approach starts with identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds. nih.gov Automated computational pipelines can now mine the chemical space around a starting fragment to rapidly identify diverse and novel analogues. nih.gov

Generative Models: Artificial intelligence can be used to generate novel molecular structures that are predicted to have desirable properties. These de novo designs can then be synthesized and tested.

The exploration of chemical space is not solely a computational exercise. It must be tightly integrated with synthetic chemistry to create the designed molecules and with biological testing to evaluate their activity. scielo.org.mxrsc.org This iterative cycle of design, synthesis, and testing is fundamental to successful drug discovery. scielo.org.mx

Integration of Artificial Intelligence and Big Data in this compound Discovery and Analysis

Key applications of AI and big data in this context include:

Bioactivity Prediction: Machine learning (ML) models can be trained on large datasets of compounds with known biological activities to predict the potential therapeutic effects of new molecules, including this compound and its derivatives. cas.orgnih.govplos.orgacs.org These models can analyze chemical structures and predict properties like target binding affinity and potential toxicity. cas.orgplos.org

Analysis of Large Datasets: The vast amount of data generated from high-throughput screening, genomics, and proteomics can be effectively analyzed using AI algorithms to identify patterns and correlations that might be missed by human researchers. mdpi.com

Generative AI for Molecular Design: As mentioned previously, AI can be used to design novel molecules with specific desired properties. acs.org This can significantly speed up the initial stages of drug discovery. frontiersin.org

Literature Mining: AI-powered tools can scan and analyze vast amounts of scientific literature to extract relevant information about this compound, its related compounds, and their biological activities. cas.org

The integration of AI and big data requires access to large, high-quality datasets. mdpi.com Therefore, the continued development and curation of public and private databases of natural products and their biological activities are essential for the success of these computational approaches. nih.gov

Consideration of Green Chemistry Principles in this compound Synthesis and Application

As the chemical sciences become increasingly aware of their environmental impact, the principles of green chemistry are being integrated into all aspects of chemical research and development, including the synthesis of complex natural products like this compound. acs.orgmlsu.ac.inelsevier.comresearchgate.net The goal is to design chemical processes that are more sustainable, reduce waste, and minimize the use of hazardous substances. mlsu.ac.innih.gov

Key green chemistry principles applicable to this compound research include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in

Use of Renewable Feedstocks: Whenever feasible, raw materials should be from renewable sources. mlsu.ac.in

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. mlsu.ac.in The use of water as a reaction solvent is a particularly promising green alternative. tandfonline.com

Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for example, by running reactions at ambient temperature and pressure. mlsu.ac.in

Catalysis: The use of catalysts, including biocatalysts like enzymes, can lead to more efficient and selective reactions, often under milder conditions. researchgate.nettandfonline.com

By embracing green chemistry, researchers can ensure that the future development and potential applications of this compound and its analogues are not only scientifically advanced but also environmentally responsible. nih.gov This approach aligns with the broader goals of sustainable development in the chemical industry. researchgate.net

Q & A

Q. Methodological Answer :

- Step 1 : Conduct a pilot study using Design of Experiments (DoE) to screen variables.

- Step 2 : Employ High-Resolution Mass Spectrometry (HRMS) for molecular confirmation.

- Step 3 : Compare yields against literature benchmarks (e.g., 60–75% in anhydrous DMF at 80°C ).

How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., IC variations in kinase inhibition assays) often stem from differences in assay conditions (e.g., ATP concentration, pH) or cell line variability. A meta-analysis of raw data, including control experiments, is essential to isolate confounding factors .

Q. Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., ATP = 1 mM, pH 7.4).

- Step 2 : Validate cell line authenticity via STR profiling.

- Step 3 : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability sources .

What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

Basic Research Question

Stability studies should combine accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS to monitor decomposition products. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. Methodological Answer :

- Protocol :

How should researchers design a mechanistic study to elucidate this compound’s mode of action in cancer models?

Advanced Research Question

Mechanistic studies require multi-omics integration (transcriptomics, proteomics) and CRISPR-Cas9 knockout models to identify target pathways. For example, RNA-seq can reveal differential gene expression post-treatment, while co-immunoprecipitation (Co-IP) confirms protein interactions .

Q. Methodological Answer :

- Workflow :

What strategies are effective for validating computational predictions of this compound’s binding affinity?

Advanced Research Question

Molecular docking results (e.g., AutoDock Vina) must be corroborated with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics (, ΔH). Mutagenesis studies on predicted binding residues (e.g., Lys123 in Kinase X) can confirm computational models .

Q. Methodological Answer :

- Validation Steps :

How can researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic (PK) studies?

Advanced Research Question

PK variability often arises from interspecies metabolic differences (e.g., CYP450 isoforms in mice vs. humans). Use of deuterated analogs or co-administration with CYP inhibitors (e.g., ketoconazole) can mitigate metabolic instability .

Q. Methodological Answer :

- Protocol :

What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Basic Research Question

Prioritize analogs with conserved core pharmacophores (e.g., pyridine ring) but varied substituents (e.g., -Cl, -OCH). Use cheminformatics tools (e.g., MOE) to calculate physicochemical properties (LogP, PSA) and predict bioavailability .

Q. Methodological Answer :

- SAR Design :

How should contradictory data on this compound’s toxicity profile be analyzed?

Advanced Research Question

Contradictions may arise from assay sensitivity (e.g., MTT vs. CellTiter-Glo) or exposure duration. Conduct harmonized toxicity assays (OECD Guidelines 423) across multiple labs and apply meta-regression to identify protocol-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.